molecular formula C20H21N3O B2870118 N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1354488-56-4

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2870118
CAS No.: 1354488-56-4
M. Wt: 319.408
InChI Key: OZOOXPNVZMNYRA-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.408 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Scientific Research Applications

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound has shown potential biological activity, making it a subject of interest in studies related to antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of mesityl chloride with 3-phenyl-1H-pyrazole in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence cellular processes related to growth and proliferation.

Comparison with Similar Compounds

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)propionamide: This compound features a propionamide group, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which distinguishes it from other related compounds.

Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-11-15(2)20(16(3)12-14)21-19(24)13-23-10-9-18(22-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOOXPNVZMNYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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